molecular formula C16H16N2O4 B3176327 N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide CAS No. 98966-17-7

N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide

Cat. No.: B3176327
CAS No.: 98966-17-7
M. Wt: 300.31 g/mol
InChI Key: NQLVUMFRDUPEJZ-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide (CAS 98966-17-7) is a bis-acetamide derivative featuring two hydroxyphenyl rings substituted with acetylamino and hydroxyl groups. Its molecular formula is C₁₆H₁₆N₂O₄ (MW 300.31 g/mol), and it is categorized as a bioactive compound targeting receptors such as 5-HT, opioid, and cannabinoid receptors . The compound is synthesized with >95% purity (HPLC) and stored at +4°C . Its structural uniqueness lies in the dual hydroxyphenyl-acetylamino substitution, which influences solubility, hydrogen-bonding capacity, and receptor interactions.

Properties

IUPAC Name

N-[3-(N-acetyl-4-hydroxyanilino)-4-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10(19)17-12-3-8-16(22)15(9-12)18(11(2)20)13-4-6-14(21)7-5-13/h3-9,21-22H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLVUMFRDUPEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)N(C2=CC=C(C=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171997
Record name N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98966-17-7
Record name N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98966-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the acetylation of phenol derivatives. The general synthetic route involves the reaction of 2-hydroxyaniline with acetic anhydride to form N-(2-hydroxyphenyl)acetamide, followed by the reaction with 4-hydroxyaniline under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The compound has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound influences signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

(a) Pyridin-2-yl Acetamide Derivatives ()

Compounds such as 8b , 8c , 8d , and 8e (Table 1) share the acetamide backbone but incorporate pyridine and piperazine moieties. For example:

  • 8b : Contains a 4-chloro-3-(trifluoromethyl)benzoyl group, resulting in a higher molecular weight (530 g/mol) and melting point (241–242°C) compared to the target compound.
  • 8c : Features a 3,4-difluorobenzoyl substituent, contributing to antibacterial activity but lacking hydroxyl groups critical for hydrogen bonding .

Key Differences :

  • The target compound lacks pyridine/piperazine rings, reducing molecular complexity.
(b) N-(4-Hydroxyphenyl)acetamide Derivatives ()

Simpler analogs like N-(4-hydroxyphenyl)acetamide (paracetamol metabolite) lack the 5-acetylamino-2-hydroxyphenyl group. This reduces steric hindrance and receptor specificity but increases metabolic stability .

Bioactive Metabolites ()

  • N-(2-Hydroxyphenyl)acetamide (9) : A single hydroxyphenyl analog with moderate bioactivity (e.g., α-glucosidase inhibition). The target compound’s dual hydroxyphenyl groups may enhance binding affinity but introduce synthetic challenges .
  • Xanthocillins X/Y1: Non-acetamide compounds with potent Gram-negative antibacterial activity, highlighting how structural class dictates bioactivity .

Commercial Acetamide Derivatives (–8)

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Bioactivity/Application
Target Compound 98966-17-7 C₁₆H₁₆N₂O₄ 300.31 Dual hydroxyphenyl, acetylamino 5-HT/opioid receptor modulation
Acetaminophen Dimer 98966-14-4 C₁₆H₁₆N₂O₄ 300.31 Acetaminophen-based dimer Analgesic (presumed)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - C₁₀H₁₁ClN₂O₅S 314.72 Chloro, nitro, sulfonyl Intermediate in heterocyclic synthesis
Propanamide, N-[5-(acetylamino)-1-hydroxy-2-naphthalenyl] 497861-09-3 C₁₅H₁₆N₂O₃ 272.30 Naphthalene ring Unspecified (structural study)

Observations :

  • Acetaminophen Dimer: Shares the molecular formula with the target but lacks hydroxyl groups, reducing polarity.
  • Naphthalene-based analogs : Larger aromatic systems (e.g., naphthalene in 497861-09-3) increase hydrophobicity, favoring lipid membrane penetration .

Sulfonamide and Halogenated Analogs (–10)

  • N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide: Incorporates sulfonamide and chloro groups, enhancing electron-withdrawing effects and metabolic resistance .
  • N-(3-Amino-4-ethoxyphenyl)acetamide: Ethoxy and amino groups improve solubility but may reduce receptor affinity compared to hydroxylated analogs .

Biological Activity

N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide, also known as Acetaminophen Dimer Impurity or Paracetamol Dimer 3, has garnered attention for its biological activities, particularly in the context of pain relief, inflammation modulation, and potential antiviral properties. This article delves into the compound's molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₆N₂O₄
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 98966-17-7
  • Structure : The compound features two aromatic rings connected by an acetamide group, which is significant for its biological activity.

Biological Activity Overview

The following sections summarize key findings regarding the biological activities of this compound.

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits analgesic and anti-inflammatory properties similar to its parent compound, acetaminophen. It has been shown to interact with various receptors involved in pain modulation:

  • Opioid Receptors : The compound may influence opioid receptors, contributing to its analgesic effects .
  • 5-HT Receptors : It has potential interactions with serotonin receptors, which are crucial in pain perception and mood regulation .

2. Antioxidant Activity

The compound demonstrates antioxidant properties that may protect against oxidative stress-related injuries:

  • In a study involving glycerol-induced acute kidney injury (AKI) in mice, this compound significantly reduced markers of oxidative damage and inflammation .

3. Potential Antiviral Effects

Emerging evidence suggests that this compound may possess antiviral properties:

  • A study highlighted its ability to inhibit viral replication mechanisms, although specific pathways remain to be fully elucidated .

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

Case Study 1: Acute Kidney Injury Model

In a controlled experiment, mice treated with this compound exhibited:

  • Reduced serum urea and creatinine levels.
  • Preservation of renal histology compared to untreated controls.
  • Downregulation of pro-inflammatory cytokines (iNOS and NFκB) and upregulation of protective genes (HO-1 and Kim-1) .

Case Study 2: Pain Management

Clinical evaluations have suggested that this compound can be effective in managing pain associated with inflammatory conditions. Its mechanism involves modulation of pain pathways through receptor interactions .

Comparative Analysis Table

Property This compound Acetaminophen
Molecular Weight300.31 g/mol151.16 g/mol
Analgesic ActivityYesYes
Anti-inflammatory ActivityYesYes
Antioxidant PropertiesPresentPresent
Antiviral PotentialEmerging evidenceLimited

Q & A

Q. What are the optimal synthetic routes for N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide?

Methodological Answer: The synthesis typically involves sequential acetylation and coupling reactions. A validated approach includes:

  • Step 1: Acetylation of 5-nitro-2-aminophenol using acetic anhydride under reflux, followed by reduction to yield 5-acetylamino-2-hydroxyphenylamine .
  • Step 2: Coupling with 4-hydroxyphenylacetamide via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.
  • Purification: Recrystallization from aqueous ethanol (1:3 v/v) at pH 5.5–6.5 to isolate the pure product .
    Critical Parameters: Maintain strict pH control during purification to avoid hydrolysis of the acetyl groups.

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm the presence of aromatic protons (δ 6.5–7.5 ppm), phenolic -OH (δ 9.8–10.2 ppm), and acetyl groups (δ 2.1–2.3 ppm) .
    • IR: Identify O-H stretches (3200–3500 cm1^{-1}) and amide C=O vibrations (1650–1700 cm1^{-1}).
  • X-ray Crystallography: Grow single crystals via slow evaporation of methanol. Analyze dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., intramolecular O-H⋯O interactions) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Purity: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% and quantify byproducts like N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide, a common impurity .
  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times. For example, conflicting IC50_{50} values in kinase inhibition assays may stem from differences in ATP concentrations .
  • Data Validation: Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

Q. What strategies resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling: Conduct systematic studies using USP buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Record saturation points via UV-Vis (λmax ~255 nm) .
  • Contradiction Analysis: If solubility in DMSO conflicts, check for solvent degradation (e.g., DMSO oxidation) using 1H^1H NMR. Adjust storage conditions to inert atmospheres .
  • Co-solvency Approach: For low aqueous solubility, use hydrotropic agents (e.g., PEG-400) at 10–20% v/v to enhance dissolution without altering stability .

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • DoE Optimization: Apply a factorial design to variables: temperature (50–90°C), catalyst loading (e.g., 1–5 mol% DMAP), and reaction time (4–12 hours).
  • Byproduct Mitigation: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). Quench unreacted acetic anhydride with ice-cold water to prevent over-acetylation .
  • Scale-up Considerations: Use jacketed reactors for controlled exothermic reactions. Pilot studies show a 15% yield increase when transitioning from batch to flow chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide

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